molecular formula C6H5NOS B1499688 4-Thiazolemethanol, 5-ethynyl-

4-Thiazolemethanol, 5-ethynyl-

Cat. No. B1499688
M. Wt: 139.18 g/mol
InChI Key: UHTPGJINNMPYBT-UHFFFAOYSA-N
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Patent
US08344154B2

Procedure details

Potassium carbonate (39 mg) was added to a solution of 6.02 g of [5-[2-(trimethylsilyl)ethynyl]thiazol-4-yl]-methanol in 12 ml of methanol, and the mixture was stirred at room temperature for 10 min. A 10% aqueous citric acid solution (6 ml) was added thereto, and the mixture was stirred for 30 min. The reaction mixture was then extracted with 90 ml of ethyl acetate. The organic layer was washed with 12 ml of 5% sodium bicarbonate water and 12 ml of 20% brine in that order and was treated with 0.8 g of activated carbon and anhydrous magnesium sulfate. Toluene (15 ml) was added to the organic layer, the mixture was concentrated, and the precipitated solid was collected by filtration to give 3.11 g of 5-ethynyl-4-hydroxymethylthiazole.
Quantity
39 mg
Type
reactant
Reaction Step One
Name
[5-[2-(trimethylsilyl)ethynyl]thiazol-4-yl]-methanol
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[Si](C)(C)[C:9]#[C:10][C:11]1[S:15][CH:14]=[N:13][C:12]=1[CH2:16][OH:17].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[C:10]([C:11]1[S:15][CH:14]=[N:13][C:12]=1[CH2:16][OH:17])#[CH:9] |f:0.1.2|

Inputs

Step One
Name
Quantity
39 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
[5-[2-(trimethylsilyl)ethynyl]thiazol-4-yl]-methanol
Quantity
6.02 g
Type
reactant
Smiles
C[Si](C#CC1=C(N=CS1)CO)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with 90 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 12 ml of 5% sodium bicarbonate water and 12 ml of 20% brine in that order
ADDITION
Type
ADDITION
Details
was treated with 0.8 g of activated carbon and anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
Toluene (15 ml) was added to the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#C)C1=C(N=CS1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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